

A Technical Guide to the Preclinical Anti-Tumor Effects of Cbp-501

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on **Cbp-501**, a novel anti-tumor agent. The document details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and outlines the experimental protocols used to generate these findings. Visual diagrams of the core signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of **Cbp-501**'s anti-cancer properties.

Core Mechanisms of Action

Cbp-501 is a synthetic peptide that functions as a G2 checkpoint inhibitor.[1] Its anti-tumor effects are attributed to a multi-faceted mechanism of action that includes direct cell cycle intervention, enhancement of platinum-based chemotherapy, and modulation of the tumor immune microenvironment.

Initially, **Cbp-501** was identified as a G2 checkpoint-directed agent that binds to 14-3-3 proteins, thereby inhibiting the activity of several serine/threonine kinases such as Chk1, Chk2, MAPKAP-K2, and C-Tak1.[2] However, a more critical aspect of its mechanism is its high-affinity binding to Calmodulin (CaM).[2] This interaction, which is reversible by calcium (Ca2+), is central to its ability to sensitize cancer cells to specific chemotherapeutic agents.[2]

By inhibiting CaM, **Cbp-501** enhances the intracellular accumulation of platinum agents like cisplatin.[2][3] This leads to increased platinum-DNA adduct formation, resulting in enhanced



tumor cell accumulation at the G2-M phase and subsequent cell death.[2]

Furthermore, preclinical studies have demonstrated that **Cbp-501** potentiates cisplatin-induced immunogenic cell death (ICD).[4] This process is characterized by the induction of phospho-eIF2-alpha, exposure of calreticulin on the cell surface, and the release of High Mobility Group Box 1 (HMGB1).[4] These damage-associated molecular patterns (DAMPs) promote an anti-tumor immune response, evidenced by an increased infiltration of CD8+ T cells into the tumor microenvironment.[5] **Cbp-501** has also been shown to inhibit the EGF-induced PI3K/Akt pathway by disrupting the CaM/KRas interaction and to suppress the production of immunosuppressive cytokines by macrophages.[3][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and early-phase clinical studies of **Cbp-501**.

Table 1: In Vivo Tumor Growth Inhibition in a CT26 Syngeneic Mouse Model[4]

Treatment Group	Tumor Growth Reduction vs. Vehicle	
Cisplatin (CDDP)	52.7%	
Cbp-501 + CDDP	63.1% (additional reduction)	
Anti-mPD-1 Antibody	25.2%	
Anti-mPD-1 + CDDP	69.3%	
Anti-mPD-1 + CDDP + Cbp-501	78.7%	

Table 2: Binding Affinities of Cbp-501[2]

Binding Partner	Dissociation Constant (Kd)	
Calmodulin (CaM)	4.62 x 10 ⁻⁸ mol/L	
14-3-3	~10-fold weaker than CaM	

Table 3: Dosing Regimens from Clinical Trials



Study Phase	Cancer Type	Dosing Details	Reference
Phase I	Advanced Solid Tumors	Monotherapy: Cbp- 501 from 0.9 mg/m ² (D1, D8, D15, q4w)	[7][8]
Combination: Cbp-501 from 3.6 mg/m², Cisplatin 50 mg/m² (D1, q3w)	[7][8]		
MTD: Cbp-501 25 mg/m², Cisplatin 75 mg/m²	[7]		
Phase I/II	Malignant Pleural Mesothelioma	Level 1: Cbp-501 16 mg/m², Pemetrexed 500 mg/m², Cisplatin 75 mg/m²	[9]
Level 2: Cbp-501 25 mg/m², Pemetrexed 500 mg/m², Cisplatin 75 mg/m²	[9]		
Phase II	Advanced Pancreatic Adenocarcinoma	Cbp-501 16 or 25 mg/m², Cisplatin 60 mg/m², Nivolumab 240 mg (q3w)	[10]

Detailed Experimental Protocols

This section provides the methodologies for key experiments conducted in the preclinical evaluation of **Cbp-501**.

In Vitro Immunogenic Cell Death (ICD) Assay[4]

• Cell Line: CT26WT (a Cbp-501 sensitive murine colon carcinoma cell line).



- Treatment: Cells were treated with clinically achievable concentrations of Cisplatin (CDDP)
 (10 or 20 μM) and Cbp-501 (0.5 μM) for 0.75 hours.
- Post-Treatment Incubation: Following treatment, the drug-containing medium was replaced with fresh, drug-free medium, and cells were incubated for 24, 48, or 72 hours.
- Endpoint Analysis:
 - Phospho-eIF2-alpha Induction: Assessed by Immunoblot (IB) analysis.
 - Cell Surface Calreticulin Exposure: Measured by Fluorescent-Activated Cell Sorting (FACS).
 - Extracellular HMGB1 Release: Quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

In Vivo Murine Tumor Model[4]

- Animal Model: Immuno-competent BALB/c mice.
- Tumor Implantation: Mice were subcutaneously inoculated with CT26WT cells.
- Treatment Regimen: Mice received three dosing cycles of the following agents, administered alone or in various combinations:
 - Cisplatin (CDDP): 5 mg/kg, administered once per week.
 - **Cbp-501**: 7.5 mg/kg, administered three times per week.
 - Anti-mPD-1 Antibody (RMP1-14): 200 μg, administered once per week.
- Primary Endpoint: Tumor growth was monitored and compared across treatment groups.

Surface Plasmon Resonance (SPR) Analysis[2]

 Objective: To determine the direct molecular interaction and binding affinity between Cbp-501 and its target proteins, Calmodulin (CaM) and 14-3-3.

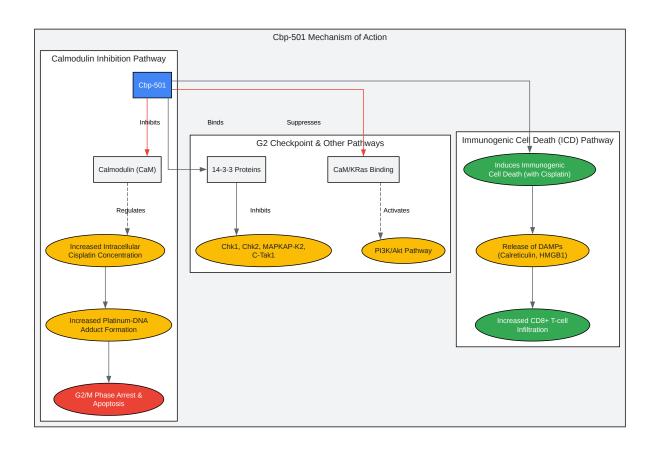


 Methodology: SPR analysis was performed to measure the binding kinetics. The dissociation constant (Kd) was calculated to quantify the affinity of the interaction. The influence of Ca2+ on the Cbp-501-CaM interaction was also investigated.

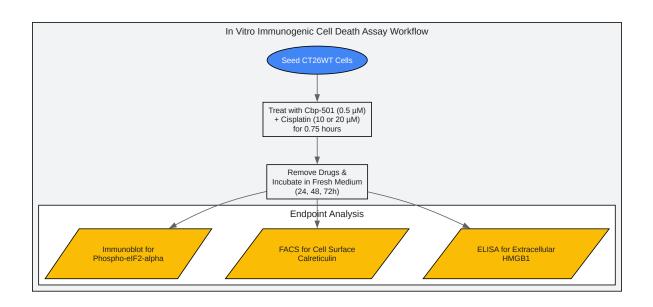
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by **Cbp-501** and the workflows of the pivotal experiments.









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